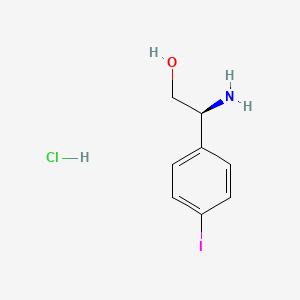

(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl

Description

“(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl” is a chiral amino alcohol derivative characterized by a stereospecific (2S)-configuration at the amino-bearing carbon. The molecule features a 4-iodophenyl substituent, which contributes to its unique electronic and steric properties due to iodine’s large atomic radius and polarizability. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(2S)-2-amino-2-(4-iodophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOQGXRQHSKXRI-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl typically involves the reaction of 4-iodobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Industrial Production

In industrial settings, optimized reaction conditions are employed to enhance yields and purity. This may include additional purification steps like recrystallization or chromatography.

Medicinal Chemistry

(2S)-2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is investigated for its potential therapeutic effects. Its structure allows it to modulate enzyme activities and interact with various biological targets:

- Enzyme Interactions : The amino group can form hydrogen bonds with enzyme active sites, while the iodophenyl group may participate in halogen bonding interactions.

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features facilitate various chemical reactions, making it essential in synthetic organic chemistry.

Research indicates that this compound exhibits antimicrobial properties and may inhibit bacterial growth. Its structural characteristics make it suitable for studying biological pathways and enzyme interactions .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of (2S)-2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in various interactions, including halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include:

Key Observations :

Substituent Impact :

- The 4-iodophenyl group in the target compound provides distinct electronic and steric effects compared to phenylphenyl (in ) or hydroxyphenyl (in ). Iodine’s electronegativity and size may enhance binding affinity in receptor interactions compared to smaller substituents like chlorine (in ).

- Chirality : The (2S)-configuration is critical for bioactivity, as seen in saxagliptin’s (1S,3S,5S)-configured backbone, which is essential for DPP4 inhibition .

Functional Group Influence: Amino alcohol vs. amino acid: The target’s alcohol group may improve solubility relative to carboxylic acid derivatives (e.g., ), but reduce metabolic stability compared to ketones (e.g., ). Hydrochloride salt: Enhances crystallinity and bioavailability compared to free-base analogs.

Data Gaps and Research Needs

- No direct pharmacological or kinetic data for the target compound were found in the evidence. Further studies should explore its enzyme inhibition profiles (e.g., DPP4, tyrosine kinases) and compare its metabolic stability with analogs like saxagliptin.

Biological Activity

(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride, commonly referred to as (2S)-4-Iodophenylalaninol HCl, is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by an amino group, a hydroxyl group, and a 4-iodophenyl moiety, facilitates various biological interactions that are crucial for its applications in drug development and therapeutic interventions.

- Molecular Formula : C₈H₁₁ClINO

- Molar Mass : 299.54 g/mol

- IUPAC Name : (2S)-2-amino-2-(4-iodophenyl)ethanol hydrochloride

The biological activity of (2S)-2-amino-2-(4-iodophenyl)ethan-1-ol HCl is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group allows for halogen bonding interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.

Biological Activities

- Antimicrobial Properties : Compounds with similar structures have shown potential in inhibiting bacterial growth. The presence of the iodophenyl group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.

- Enzyme Interaction Studies : Research indicates that this compound may influence enzyme pathways related to inflammation and pain modulation, similar to other compounds that target fatty acid amide hydrolase (FAAH) .

- Stem Cell Migration : A study highlighted that inhibition of FAAH conferred increased migratory potential in mesenchymal stem cells (MSCs), suggesting that this compound could play a role in regenerative medicine by enhancing stem cell mobility .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-(4-Iodophenyl)ethan-1-amine | Amino group, iodine substituent | Different stereochemistry affecting biological activity |

| (S)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol | Chlorine and methoxy substituents | Variation in halogen and additional methoxy group |

| (S)-2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride | Hydroxyl group on phenyl ring | Distinct functional groups influencing reactivity |

This comparison underscores the unique features of this compound, particularly its iodine substitution which may enhance its biological interactions.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Regenerative Medicine : Inhibition of FAAH was shown to enhance MSC migration, indicating potential applications in tissue regeneration therapies .

- Antimicrobial Activity : Research involving compounds with similar structures demonstrated significant antibacterial effects against various pathogens, suggesting that this compound could be explored for its antimicrobial properties.

- Pharmacological Potential : The compound has been investigated as a precursor for drug development due to its structural features that facilitate diverse biological interactions .

Q & A

Q. What are the optimized synthetic routes for (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl to achieve high yield and purity?

- Methodological Answer : Synthetic optimization involves refluxing precursors (e.g., 4-iodobenzaldehyde derivatives) with chiral amines under acidic conditions, followed by stereoselective reduction. Key steps include:

- Catalyst Selection : Use of chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity assessment .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with the iodine atom causing distinct deshielding in aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 324.01) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystal lattice .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>99% ee) .

Q. How does the 4-iodophenyl group influence solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : The iodine atom increases hydrophobicity, limiting aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .

- Stability : Light-sensitive due to the C-I bond; store in amber vials at -20°C. Degradation products (e.g., dehalogenated derivatives) can be monitored via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like pH, temperature, and solvent composition to minimize variability .

- Degradation Analysis : Use accelerated stability studies (40°C/75% RH) to identify degradants that may confound bioactivity results .

- Meta-Analysis : Compare datasets using multivariate statistics (e.g., PCA) to isolate confounding factors .

Q. How can computational chemistry predict reactivity or interaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Models the electronic effects of the iodine substituent on reaction pathways (e.g., nucleophilic substitution) .

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes with halogen-binding pockets) using software like AutoDock Vina .

Q. What are best practices for ensuring enantiomeric purity during synthesis and analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.